Cas no 2680718-42-5 (tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate)

tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate 化学的及び物理的性質
名前と識別子
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- EN300-28280149
- 2680718-42-5
- tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate
- tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate
-
- インチ: 1S/C12H17ClN2O2/c1-12(2,3)17-11(16)15-8-6-9-5-4-7-14-10(9)13/h4-5,7H,6,8H2,1-3H3,(H,15,16)
- InChIKey: UDANYDKXMVSFOM-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CN=1)CCNC(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 256.0978555g/mol
- どういたいしつりょう: 256.0978555g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 253
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 51.2Ų
tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280149-5g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 5g |
$3273.0 | 2023-09-09 | ||
Enamine | EN300-28280149-0.5g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.5g |
$1084.0 | 2025-03-19 | |
Enamine | EN300-28280149-10g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 10g |
$4852.0 | 2023-09-09 | ||
Enamine | EN300-28280149-2.5g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 2.5g |
$2211.0 | 2025-03-19 | |
Enamine | EN300-28280149-10.0g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 10.0g |
$4852.0 | 2025-03-19 | |
Enamine | EN300-28280149-1.0g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 1.0g |
$1129.0 | 2025-03-19 | |
Enamine | EN300-28280149-0.1g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.1g |
$993.0 | 2025-03-19 | |
Enamine | EN300-28280149-5.0g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 5.0g |
$3273.0 | 2025-03-19 | |
Enamine | EN300-28280149-0.25g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.25g |
$1038.0 | 2025-03-19 | |
Enamine | EN300-28280149-0.05g |
tert-butyl N-[2-(2-chloropyridin-3-yl)ethyl]carbamate |
2680718-42-5 | 95.0% | 0.05g |
$948.0 | 2025-03-19 |
tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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3. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamateに関する追加情報
Introduction to Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate (CAS No. 2680718-42-5)
Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate, with the chemical formula corresponding to its CAS number 2680718-42-5, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry and agrochemicals. The structural features of this molecule, particularly the presence of a tert-butyl group and a chloropyridine moiety, contribute to its unique reactivity and potential biological activity.
The tert-butyl group, a common protective group in organic synthesis, enhances the stability of the carbamate functionality and influences the overall solubility and metabolic profile of the compound. On the other hand, the 2-chloropyridine ring introduces electrophilic centers that can participate in various chemical reactions, making it a valuable scaffold for drug discovery. The combination of these structural elements makes Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate a promising candidate for further investigation in synthetic chemistry and pharmacological studies.
In recent years, there has been growing interest in developing novel carbamate-based compounds due to their broad spectrum of biological activities. Carbamates have been explored as intermediates in the synthesis of various therapeutic agents, including neuroprotective drugs, anticonvulsants, and insecticides. The specific substitution pattern in Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate suggests potential applications in these areas, particularly in the development of small-molecule inhibitors targeting neurological disorders.
Recent research has highlighted the importance of chloropyridine derivatives in medicinal chemistry. These compounds have been shown to exhibit inhibitory effects on various enzymes and receptors involved in neurological diseases such as Alzheimer's and Parkinson's. The chloropyridine moiety in Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate may contribute to its ability to interact with these targets, making it a valuable starting point for structure-activity relationship (SAR) studies.
The synthesis of Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the carbamate group typically involves the reaction of an amine with a carbonyl compound, followed by protection with a tert-butyl group to enhance stability. The subsequent functionalization of the 2-chloropyridine ring adds another layer of complexity to the synthesis but also opens up possibilities for further derivatization and lead optimization.
One of the key challenges in working with Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate is its reactivity towards nucleophiles due to the presence of the chloropyridine ring. This reactivity can be both an advantage and a disadvantage depending on the synthetic goals. On one hand, it allows for facile introduction of additional functional groups; on the other hand, it necessitates careful control over reaction conditions to prevent unwanted side products.
From a pharmacological perspective, Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate has shown potential as a precursor for developing novel therapeutic agents. Its structural features suggest that it may interact with biological targets involved in inflammation and neurodegeneration. For instance, studies have indicated that carbamate derivatives can modulate inflammatory pathways by inhibiting key enzymes such as COX and LOX. The chloropyridine moiety may further enhance this effect by serving as a recognition element for specific binding sites on target proteins.
The development of new drug candidates often involves extensive screening processes to identify compounds with optimal pharmacokinetic properties. Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate has been evaluated in various preclinical models to assess its efficacy and safety profile. Initial studies have shown promising results in terms of bioavailability and target engagement, suggesting that further development could lead to a novel therapeutic entity.
In conclusion, Tert-butyl N-2-(2-chloropyridin-3-yl)ethylcarbamate (CAS No. 2680718-42-5) is a structurally interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for drug discovery, particularly in areas such as neurology and inflammation. Continued investigation into its synthetic pathways and biological activities will likely yield valuable insights into its therapeutic applications.
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